
Cerasidin
Overview
Description
Cerasidin is a member of the class of compounds known as 2’-hydroxychalcones. It’s an organic compound containing a chalcone skeleton that carries a hydroxyl group at the 2’-position . Thus, this compound is considered to be a flavonoid lipid molecule .
Molecular Structure Analysis
This compound has a molecular formula of C19H20O6 . Its exact mass is calculated to be 344.12599 . The InChiKey for this compound is IAUDUEQNUVKNBT-SOFGYWHQSA-N .Physical And Chemical Properties Analysis
This compound is practically insoluble in water . It has a heavy atom count of 25, 2 aromatic rings, 7 rotatable bonds, a topological polar surface area of 74.22, 1 hydrogen bond donor, and 6 hydrogen bond acceptors . Its logP is 3.32 .Scientific Research Applications
Applications in Colorectal Cancer Treatment
Cerasidin, particularly in the form of cetuximab, has been extensively studied in the context of colorectal cancer. Cetuximab, when combined with chemotherapy regimens like fluoropyrimidine, oxaliplatin, and leucovorin, has shown varied effects on metastatic colorectal cancer, depending on the mutation status of genes like KRAS and BRAF. These studies highlight the potential of cetuximab in treating specific genetic subtypes of colorectal cancer, although the overall survival benefits and response rates can be influenced by genetic factors (Tol et al., 2009; Maughan et al., 2011; Van Cutsem et al., 2015).
Role in Photothermal Therapy and Drug Delivery
This compound's application extends beyond traditional chemotherapy. The development of cerasomes, which are a type of nanoparticle incorporating this compound, has opened up new avenues in cancer theranostics. These cerasomes can encapsulate therapeutic agents and are used for targeted drug delivery and photothermal therapy in cancer treatment. This innovative approach leverages the unique properties of cerasomes for enhanced stability and targeted delivery, potentially improving the efficacy of cancer therapies (Chen et al., 2016; Jing et al., 2015).
Other Pharmacological Properties
Beyond cancer treatment, Polyalthia cerasoides, from which this compound is derived, exhibits a range of pharmacological activities. These include anti-inflammatory, antioxidant, antidiabetic, antimicrobial, and hepatoprotective effects. The bioactive compounds present in Polyalthia cerasoides, such as this compound, contribute to these diverse therapeutic potentials, suggesting a broad scope for future research and application in various medical fields (Tekuri et al., 2019).
properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O6/c1-22-13-7-5-12(17(10-13)24-3)6-8-15(20)19-16(21)9-14(23-2)11-18(19)25-4/h5-11,21H,1-4H3/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAUDUEQNUVKNBT-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=C(C=C(C=C2OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2OC)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50554760 | |
| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64200-22-2 | |
| Record name | (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-hydroxy-4,6-dimethoxyphenyl)prop-2-en-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50554760 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Cerasidin and where is it found?
A1: this compound is a chalcone, a type of natural product, found in the fruits of the Terminalia arjuna tree []. This tree is known for its use in traditional medicine, particularly for heart conditions [].
Q2: Has the structure of this compound been confirmed through chemical synthesis?
A2: Yes, the structure of this compound has been confirmed through synthesis []. During the isolation of this compound from Terminalia arjuna fruits, researchers also synthesized the molecule to verify its structure []. This synthesis provided definitive proof of the compound's structure.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



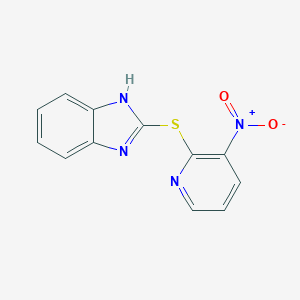
![1-(2-Chlorophenyl)-3-[(5-nitropyridin-2-yl)amino]urea](/img/structure/B183418.png)

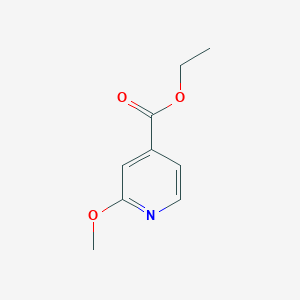
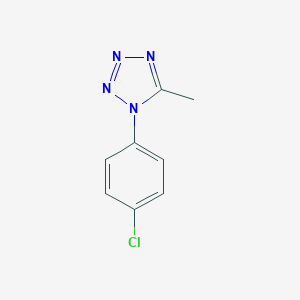
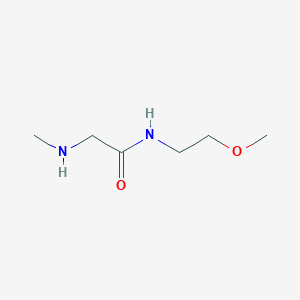
![4-[(Methylamino)acetyl]morpholine](/img/structure/B183425.png)
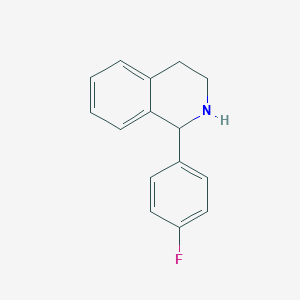
methanone](/img/structure/B183428.png)




